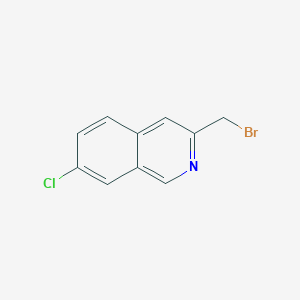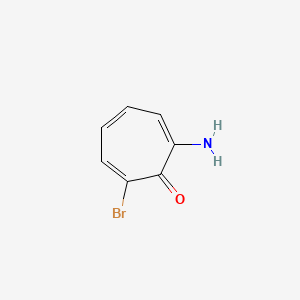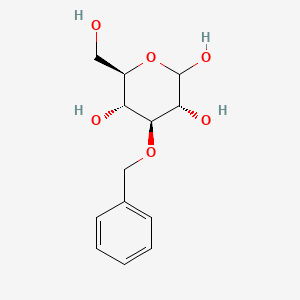
1-Tosyl-1H-indol-4-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Tosyl-1H-indol-4-ol is a chemical compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This compound features a sulfonyl group attached to the indole ring, which can significantly influence its chemical properties and biological activities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-Tosyl-1H-indol-4-ol typically involves the reaction of 4-methylbenzenesulfonyl chloride with 1H-indol-4-ol under basic conditions. The reaction is usually carried out in the presence of a base such as triethylamine or sodium hydroxide, which facilitates the nucleophilic substitution reaction. The reaction mixture is then purified using standard techniques such as recrystallization or column chromatography to obtain the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of more efficient catalysts, improved purification techniques, and scaling up the reaction to larger volumes. The industrial production process may also involve continuous monitoring and quality control to ensure the consistency and reliability of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
1-Tosyl-1H-indol-4-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The sulfonyl group can be substituted with other functional groups using appropriate reagents and conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles such as amines, alcohols, or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfone derivatives, while reduction may produce sulfonamide derivatives.
Applications De Recherche Scientifique
1-Tosyl-1H-indol-4-ol has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of diseases such as cancer and inflammatory disorders.
Industry: It is used in the development of new drugs and therapeutic strategies, as well as in the production of specialty chemicals.
Mécanisme D'action
The mechanism of action of 1-Tosyl-1H-indol-4-ol involves its interaction with specific molecular targets and pathways. The sulfonyl group can enhance the compound’s binding affinity to certain receptors or enzymes, leading to its biological effects. For example, it may inhibit the activity of specific enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects.
Comparaison Avec Des Composés Similaires
1-Tosyl-1H-indol-4-ol can be compared with other similar compounds, such as:
1-[(4-methylphenyl)sulfonyl]-1H-indole-3-carbaldehyde: This compound has a similar structure but with an additional aldehyde group, which can influence its reactivity and biological activities.
2-(4-methylsulfonylphenyl)indole derivatives: These compounds have been studied for their antimicrobial and anti-inflammatory activities and share structural similarities with this compound.
The uniqueness of this compound lies in its specific combination of functional groups, which can confer distinct chemical properties and biological activities compared to other similar compounds.
Propriétés
Numéro CAS |
81038-34-8 |
|---|---|
Formule moléculaire |
C15H13NO3S |
Poids moléculaire |
287.3 g/mol |
Nom IUPAC |
1-(4-methylphenyl)sulfonylindol-4-ol |
InChI |
InChI=1S/C15H13NO3S/c1-11-5-7-12(8-6-11)20(18,19)16-10-9-13-14(16)3-2-4-15(13)17/h2-10,17H,1H3 |
Clé InChI |
UUVMVWDDLRKYCB-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)S(=O)(=O)N2C=CC3=C2C=CC=C3O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-Propen-1-one, 3-(dimethylamino)-1-[3-(trifluoromethyl)phenyl]-](/img/structure/B8788318.png)



![3-Quinolinecarbonitrile, 4-chloro-7-fluoro-6-[2-(4-morpholinyl)ethoxy]-](/img/structure/B8788353.png)








